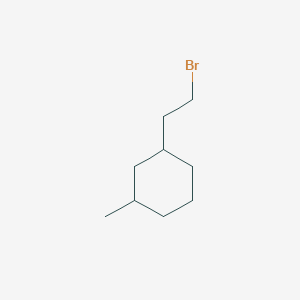

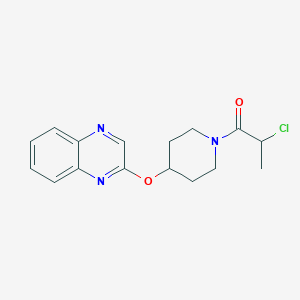

![molecular formula C9H16ClNOS B2709566 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride CAS No. 1158503-07-1](/img/structure/B2709566.png)

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

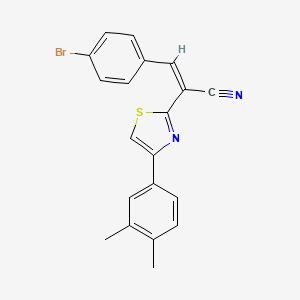

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride is a unique chemical compound. It has an empirical formula of C9H15NOS and a molecular weight of 185.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(O)CNCc1sccc1C . This indicates that the compound contains a thiophene ring (represented by sccc) attached to a propylamine group (represented by CNC) and a propanol group (represented by CC(O)C).

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization and Therapeutic Potential

A compound with a similar structure, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates significant pharmacological activity. It has been identified as a high-affinity antagonist selective for κ-opioid receptors (KOR), with potential therapeutic applications in treating depression and addiction disorders. Its ability to attenuate the behavioral effects of stress and its antidepressant-like efficacy in animal models suggests its relevance in neuroscience and pharmacology research (Grimwood et al., 2011).

Chemical Synthesis and Structural Diversity

The synthesis and characterization of structurally diverse libraries from compounds related to 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride have been explored. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized as a starting material in alkylation and ring closure reactions. This approach facilitated the generation of a structurally diverse compound library, highlighting its utility in medicinal chemistry and drug discovery (Roman, 2013).

Corrosion Inhibition

Research into the corrosion inhibition properties of compounds structurally related to 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride has demonstrated their effectiveness. A study involving (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) revealed it as an efficient corrosion inhibitor for mild steel in acidic solutions. This suggests potential applications in materials science, particularly in developing corrosion-resistant coatings and treatments (Daoud et al., 2014).

Spectroscopic Identification and Derivatization

The identification and derivatization of selected cathinones, including analogs of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride, have been achieved through spectroscopic studies. These studies provide a foundation for analytical chemistry applications, facilitating the identification and characterization of novel synthetic compounds. The use of techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy underscores the importance of these methods in the chemical analysis and forensic investigation of synthetic cathinones (Nycz et al., 2016).

Eigenschaften

IUPAC Name |

1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-7-3-4-12-9(7)6-10-5-8(2)11;/h3-4,8,10-11H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAKAFIUEGBJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCC(C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

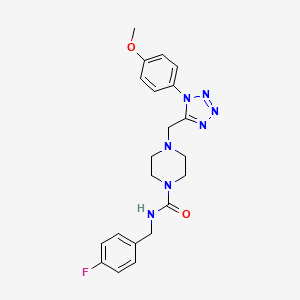

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)

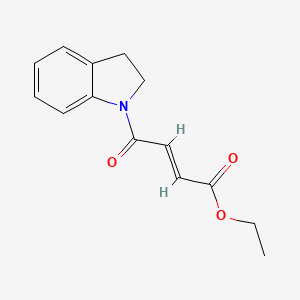

![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)

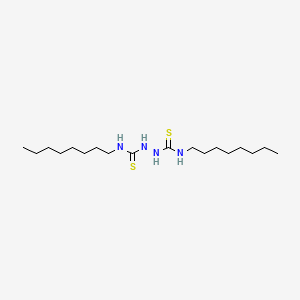

![Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2709505.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)